3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzo[1,3]dioxole moiety linked to a piperazine ring, which is further connected to a carboxylic acid tert-butyl ester group
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may interact with cellular targets involved in cell cycle regulation and apoptosis.
Biochemical Pathways
Given its observed effects on cell cycle progression and apoptosis, it likely impacts pathways related to these processes .
Pharmacokinetics
Some compounds in this series have shown potent growth inhibition properties with ic50 values generally below 5 μm , suggesting good bioavailability.
Result of Action
The compound has demonstrated significant antitumor activity, inducing apoptosis and causing cell cycle arrest in cancer cell lines . This suggests that it could have potential as an antitumor agent.
Action Environment
The synthesis of this compound involves several steps under various conditions , which could potentially influence its final properties and efficacy.
Biochemical Analysis
Biochemical Properties
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their conformation and activity, which is crucial for understanding its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, it affects the expression of genes involved in cell proliferation and survival, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and organ damage . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the overall metabolic state of cells, which is important for understanding its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[1,3]dioxole moiety, which is then coupled with a piperazine derivative. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The benzo[1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted piperazine compounds .
Scientific Research Applications
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety and have been evaluated for their antitumor activities.
Uniqueness
3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of the benzo[1,3]dioxole moiety with a piperazine ring and a tert-butyl ester group. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound in various research applications .
Properties
IUPAC Name |
tert-butyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)18-7-6-17-12(9-18)11-4-5-13-14(8-11)21-10-20-13/h4-5,8,12,17H,6-7,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPLNERULMLZNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.